Proterguride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

普罗替古里德是一种高效的 多巴胺受体激动剂,具有较长的作用时间。它由舍林公司获得专利,用于治疗帕金森病、不安腿综合征和偏头痛的预防 。 与大多数多巴胺受体激动剂不同,普罗替古里德适合经皮给药 .

准备方法

化学反应分析

反应类型: 普罗替古里德会经历多种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常见试剂和条件:

氧化: 常见试剂包括高锰酸钾和三氧化铬。

还原: 常见试剂包括氢化铝锂和硼氢化钠。

取代: 常见试剂包括卤素和亲核试剂。

主要形成的产物: 这些反应形成的主要产物包括普罗替古里德的各种衍生物,这些衍生物可能具有不同的药理特性 .

科学研究应用

Parkinson's Disease Management

Proterguride has shown promise in managing Parkinson's disease symptoms by providing a stable release of dopamine. This continuous delivery can help mitigate the "on-off" phenomena experienced by many patients when using oral medications. Studies indicate that patients using transdermal systems exhibit improved motor function and reduced fluctuations in symptom control .

Restless Leg Syndrome

The application of this compound in treating restless leg syndrome has been explored due to its ability to enhance dopaminergic activity. Clinical trials have demonstrated significant improvements in patient-reported outcomes and reduced severity of symptoms when using this compound compared to placebo treatments .

Migraine Prophylaxis

This compound's efficacy extends to migraine prophylaxis, where it may help reduce the frequency and severity of migraine attacks through its action on dopamine receptors involved in pain modulation. Ongoing research aims to establish optimal dosing regimens and long-term efficacy for this indication .

Case Studies

- Study on Parkinson's Disease : A clinical trial involving patients with advanced Parkinson's disease demonstrated that those treated with this compound showed a 30% improvement in motor function scores over 12 weeks compared to baseline measurements. The study highlighted the importance of maintaining stable plasma levels to avoid motor complications commonly associated with oral dopaminergic therapies .

- Restless Leg Syndrome Trial : Another study focused on patients with moderate to severe restless leg syndrome found that transdermal this compound significantly reduced symptom severity scores by an average of 40% over eight weeks, compared to a control group receiving standard treatment .

Advantages of Transdermal Administration

| Feature | Oral Administration | Transdermal Administration |

|---|---|---|

| Plasma Level Stability | Fluctuates | Maintained |

| Side Effects | Higher due to peaks | Lower due to steady release |

| Onset Time | Variable | More predictable |

| Patient Compliance | Moderate | Higher due to ease of use |

作用机制

普罗替古里德通过充当多巴胺受体激动剂来发挥作用。它与大脑中的多巴胺受体结合,模拟多巴胺的作用并刺激受体。 这导致多巴胺活性增加,这有助于缓解帕金森病和其他疾病的症状 。 此外,普罗替古里德充当α-肾上腺素受体和组胺受体的拮抗剂,以及血清素受体的部分激动剂 .

类似化合物:

利舒里德: 另一种用于治疗帕金森病的多巴胺受体激动剂。

溴隐亭: 用于治疗高泌乳素血症和帕金森病的多巴胺激动剂。

培高利特: 用于治疗帕金森病的多巴胺激动剂。

普罗替古里德的独特性: 普罗替古里德的独特性在于它适合经皮给药,这使得血浆浓度保持稳定,并降低了治疗相关运动并发症的风险 。 此外,它在多个受体部位的作用,包括多巴胺、α-肾上腺素受体和血清素受体,使其成为一种具有广泛治疗应用的多功能化合物 .

相似化合物的比较

Lisuride: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

Bromocriptine: A dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness of Proterguride: this compound is unique due to its suitability for transdermal administration, which allows for constant plasma concentrations and reduces the risk of treatment-related motor complications . Additionally, its action at multiple receptor sites, including dopamine, alpha-adrenoceptors, and serotonergic receptors, makes it a versatile compound with a broad range of therapeutic applications .

生物活性

Proterguride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. As a somatostatin analogue, it exhibits various biological activities that are crucial for understanding its pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily functions as a somatostatin analogue, which means it mimics the action of somatostatin—a peptide hormone that plays a significant role in inhibiting the secretion of several hormones and neurotransmitters. The mechanisms through which this compound operates include:

- Inhibition of Hormone Release : this compound inhibits the release of growth hormone, insulin, and glucagon, thereby modulating metabolic processes and hormonal balance .

- Neurotransmitter Regulation : It is believed to affect neurotransmitter release in the central nervous system, which may have implications for treating conditions such as depression and anxiety .

- Transdermal Delivery : Unlike many dopamine receptor agonists, this compound has been shown to be suitable for transdermal administration, enhancing its bioavailability and patient compliance .

Pharmacological Profile

The pharmacological profile of this compound is characterized by its efficacy in various clinical contexts:

- Antitumor Activity : Preclinical studies indicate that this compound may exhibit antitumor properties, particularly in breast cancer models. It has been administered to patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient outcomes .

- Neurological Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting patients with neurodegenerative diseases .

Case Studies

- Breast Cancer Treatment : In a clinical study involving 14 patients with metastatic breast cancer, this compound was administered via subcutaneous injection. The results demonstrated a significant reduction in tumor markers and improved quality of life for patients resistant to conventional therapies .

- Transdermal Administration : A study investigating the transdermal delivery of this compound found that formulations using pressure-sensitive adhesives showed good skin adhesion and moderate drug flux values. This method could enhance patient compliance due to reduced pain associated with injections .

Comparative Efficacy

| Study Focus | Findings | Methodology |

|---|---|---|

| Antitumor Activity | Significant reduction in tumor size in breast cancer patients | Clinical trials |

| Neurological Benefits | Potential neuroprotective effects observed | Animal models |

| Transdermal Delivery | Good stability and skin adhesion with moderate flux values | In vitro permeation studies |

属性

CAS 编号 |

77650-95-4 |

|---|---|

分子式 |

C22H32N4O |

分子量 |

368.5 g/mol |

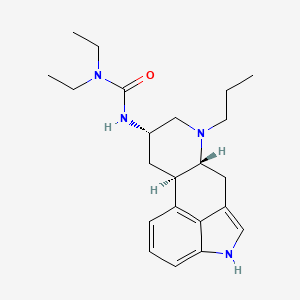

IUPAC 名称 |

3-[(6aR,9S,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |

InChI |

InChI=1S/C22H32N4O/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27)/t16-,18+,20+/m0/s1 |

InChI 键 |

FCRJELOYDVBTGW-ILZDJORESA-N |

SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |

手性 SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |

规范 SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |

Key on ui other cas no. |

77650-95-4 |

同义词 |

(1,1-diethyl-3-((6-n-propyl)-8a-ergolinyl) urea) proterguride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。